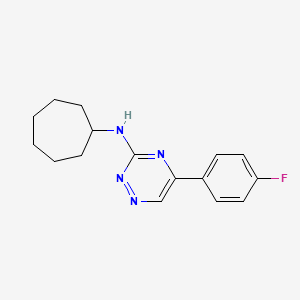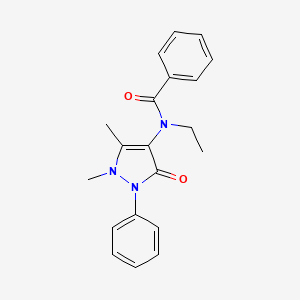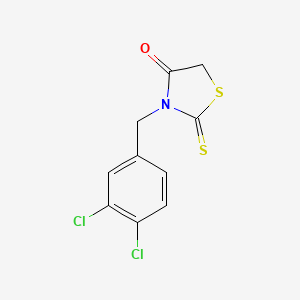
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is a selective inhibitor of the protein kinase CHK1, which is involved in the DNA damage response pathway. This pathway is critical for the repair of damaged DNA, and inhibition of CHK1 can lead to the accumulation of DNA damage and subsequent cell death. N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to selectively inhibit CHK1, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, which can enhance the efficacy of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is its selectivity for CHK1, which makes it a promising candidate for cancer treatment. In addition, this compound has been shown to be effective in preclinical studies, which suggests that it may have potential for clinical use. However, one of the limitations of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is its relatively low yield in synthesis, which may limit its availability for use in research.
Direcciones Futuras
There are several potential future directions for research on N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine. One possible direction is to evaluate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation. Another possible direction is to investigate the potential use of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine in combination with immunotherapy, which is a promising approach for cancer treatment. Finally, further studies are needed to evaluate the safety and efficacy of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine in clinical trials, which will be critical for its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine involves several steps, including the reaction of 4-fluoroaniline with cycloheptyl isocyanate to form N-cycloheptyl-4-fluoroaniline. This intermediate is then reacted with cyanogen bromide to form N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine. The overall yield of this synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Propiedades
IUPAC Name |
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-13-9-7-12(8-10-13)15-11-18-21-16(20-15)19-14-5-3-1-2-4-6-14/h7-11,14H,1-6H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQSZDJDGSUNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=CN=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5228874.png)
![1-{2-[1-(dimethylamino)ethyl]phenyl}-2,2,2-trifluoro-1-phenylethanol](/img/structure/B5228882.png)
![5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline](/img/structure/B5228890.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5228895.png)


![5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228916.png)

![4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5228945.png)
![7-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5228946.png)
![5-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5228963.png)
